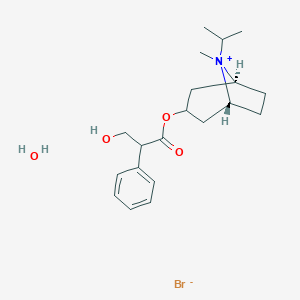
2-Propylglutaric acid
Übersicht
Beschreibung
2-Propylglutaric acid (2PGA) is a carboxylic acid commonly utilized in scientific research due to its versatile applications . It serves as a vital compound in the metabolism of specific organisms and has garnered interest for its potential in biomedical research . It is a metabolite of valproic acid .
Synthesis Analysis
2-Propylglutaric acid is a naturally occurring, non-toxic acid that can be easily synthesized . It has been utilized in numerous laboratory experiments, with ongoing exploration of its potential in biomedical research .
Molecular Structure Analysis
The molecular formula of 2-Propylglutaric acid is C8H14O4 . The molecular weight is 174.19 .
Chemical Reactions Analysis
2-Propylglutaric acid plays a crucial role in the metabolism of specific organisms. It participates in the synthesis of fatty acids and other compounds, as well as the breakdown of proteins and carbohydrates . Additionally, 2-Propylglutaric acid contributes to the production of ATP, the energy currency of cells .
Physical And Chemical Properties Analysis
The density of 2-Propylglutaric acid is 1.2±0.1 g/cm3 . The boiling point is 321.0±15.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The molar refractivity is 42.2±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Tumorigenesis and Immune Cell Fate : 2-Hydroxyglutarate, closely related to 2-Propylglutaric acid, plays a significant role in tumorigenesis, immune cell fate decisions, and hypoxia. This has implications for future research and clinical treatment (Du & Hu, 2021).
Cellular Metabolism : 2-Oxoglutarate, another related compound, is a key metabolite reflecting cellular nutritional status and regulating various metabolic pathways, including cAMP synthesis in Escherichia coli (Huergo & Dixon, 2015).
Propionate Metabolism : Aspergillus glaucus mycelia can incorporate glyoxylic acid into 2-hydroxyglutaric acid, suggesting a role for 2-hydroxyglutarate synthase in propionate metabolism (Bleiweis, Reeves & Ajl, 1967).
Neurological Disorders : Organic acids in cerebrospinal fluid and plasma of patients with L-2-hydroxyglutaric aciduria show disturbances in cerebral metabolic pathways, potentially linked to neurodegeneration (Hoffmann et al., 1995).
Clinical Analysis : A study presents a rapid separation method for dl-2-hydroxyglutaric acid using chiral derivatization and field asymmetric waveform ion mobility spectrometry/mass spectrometry, enabling clinical analysis at lower concentrations (Fukui et al., 2021).
Diagnostic Accuracy in Neurometabolic Diseases : A new method for chiral HRGC assay of L-2-hydroxyglutaric acid in urine improves diagnostic accuracy in neurometabolic diseases (Neves, Noronha & Rufino, 1996).
Age-Related Diseases Treatment : Alpha-ketoglutaric acid (AKG) shows potential as a novel drug for treating age-related diseases by regulating disease progressions and maintaining physiological functions (Meng et al., 2022).
Biotechnological Production : Bacteria and yeasts show potential for biotechnological production of alpha-ketoglutaric acid (KGA), a key chemical for various industrial applications (Otto, Yovkova & Barth, 2011).
Zukünftige Richtungen
2-Propylglutaric acid has been extensively employed in diverse fields such as biochemistry, physiology, and pharmacology . Its applications include investigating the metabolism of various organisms, including humans, and exploring the effects of drugs on the body . Therefore, it is expected that the research on 2-Propylglutaric acid will continue to expand in the future .
Eigenschaften
IUPAC Name |
2-propylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNXFIJXYVEYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954462 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylglutaric acid | |
CAS RN |
32806-62-5 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioic acid, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



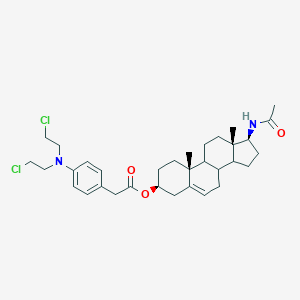
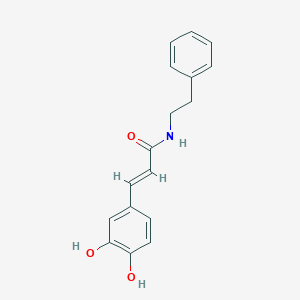
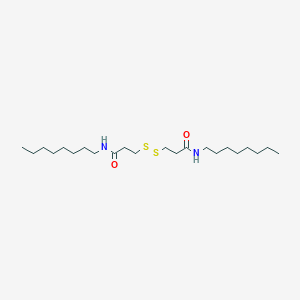

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

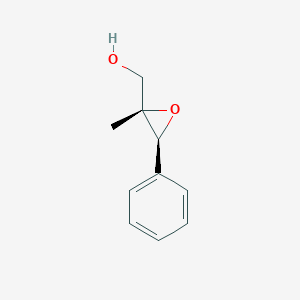
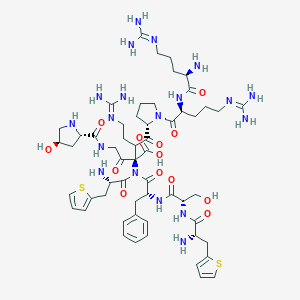
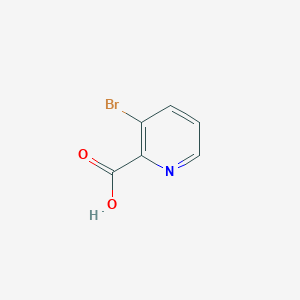
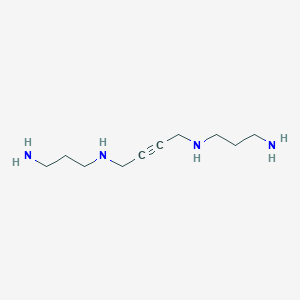
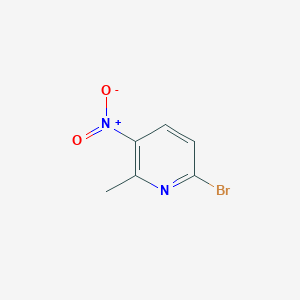
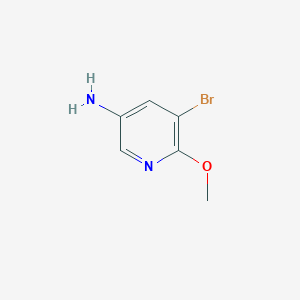
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
